3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
The compound “3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” belongs to a class of compounds known as triazolopyridines . These are heterocyclic compounds that comprise a triazole ring fused to a pyridine ring . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyridines can generally be prepared through a number of synthetic routes . Some involve an oxidative ring closure , and others employ a transition metal catalysis .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached at the 3-position and an amine group attached at the 8-position .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including those related to 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine, exploring their antimicrobial activities. These compounds showed good to moderate activities against various microorganisms, highlighting the potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
PET Imaging Agent Development
Kumar et al. (2006) synthesized [11C]SN003, a compound incorporating the this compound framework, for positron emission tomography (PET) imaging of CRF1 receptors in the brain. This research outlines the process of developing a potential PET imaging agent, which could be used in studying brain disorders (Kumar, Majo, Sullivan, Prabhakaran, Simpson, Van Heertum, Mann, & Parsey, 2006).
Optical Properties and Organic Semiconductor Applications
Briseño-Ortega et al. (2018) investigated a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, related to the compound , for their optical properties and potential application as organic semiconductors. The study highlighted the influence of substituents on the phenyl ring on absorption, excitation spectra, and fluorescence quantum yields, suggesting their utility in electronic and photonic devices (Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Farfán, Arcos-Ramos, Santillán, & López-Ruiz, 2018).
Herbicidal Activity
Research by Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity, demonstrating the potential application of these compounds in agriculture. The study found that these compounds possess excellent herbicidal activity at low application rates, suggesting their use in controlling unwanted vegetation (Moran, 2003).
Mechanism of Action
Target of Action
It is known that the [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids .
Mode of Action
The [1,2,4]triazolo[4,3-a]pyridine derivative was prepared by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent .
Biochemical Pathways
The [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds that affect various biochemical pathways .
Result of Action
The [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds, indicating that it may have significant molecular and cellular effects .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-6-4-9(5-7-10)12-15-16-13-11(14)3-2-8-17(12)13/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPISLAXPTNQVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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